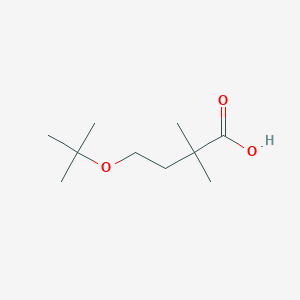

4-(Tert-butoxy)-2,2-dimethylbutanoic acid

Description

4-(Tert-butoxy)-2,2-dimethylbutanoic acid (CAS: 1824196-00-0, molecular formula: C₁₀H₁₉NO₄) is a branched carboxylic acid featuring a tert-butoxy group at the 4-position and two methyl groups at the 2-position. It is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in prodrug design and peptide synthesis . Its steric bulk from the tert-butoxy and dimethyl groups enhances stability against enzymatic degradation, making it valuable for controlled-release formulations . The compound is typically synthesized via carbamate or esterification reactions, followed by purification using reverse-phase HPLC or silica gel chromatography, yielding high purity (up to 89% in optimized conditions) .

Properties

IUPAC Name |

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,3)13-7-6-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOPZBCBNQOQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Tert-butoxy)-2,2-dimethylbutanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for understanding the compound’s antioxidant properties and its potential to modulate oxidative stress in biological systems.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, the compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to changes in protein turnover and cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics and endogenous compounds. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and lysosomes, through specific targeting signals and post-translational modifications.

Biological Activity

4-(Tert-butoxy)-2,2-dimethylbutanoic acid, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article synthesizes current research findings on its antimycobacterial properties, mechanisms of action, and potential therapeutic applications.

Antimycobacterial Activity

Recent studies have shown that this compound exhibits significant antimycobacterial activity. In a comparative study of fifteen 1,2,4-triazole derivatives, this compound demonstrated the strongest bactericidal effect against Mtb, with a minimum inhibitory concentration (MIC) of 2 μg/mL. This MIC indicates a potent ability to inhibit bacterial growth at low concentrations .

The mechanism by which this compound exerts its effects involves several key processes:

- Inhibition of KatG Enzyme : The compound targets the catalase-peroxidase enzyme KatG in Mtb, which is crucial for the bacteria's defense against oxidative stress. Molecular docking studies revealed that it binds effectively to the active site of KatG, leading to enzyme inhibition .

- Reactive Oxygen Species (ROS) Accumulation : Upon treatment with this compound, there is a notable increase in ROS levels within Mtb cells. This accumulation contributes to oxidative damage and ultimately leads to bacterial cell death. The generation of ROS is believed to result from the inhibition of KatG, disrupting the bacteria's ability to manage oxidative stress .

Comparative Efficacy

The efficacy of this compound can be compared with other known antimycobacterial agents. The following table summarizes the MIC values and selectivity indices for various compounds tested against Mtb:

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 2 | >10 |

| Isoniazid (INH) | 1 | <10 |

| Pyrazinamide (PZA) | 4 | <10 |

The selectivity index indicates that this compound has low toxicity to mammalian cells while maintaining potent activity against Mtb, making it a promising candidate for further development as an anti-tubercular drug .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro experiments confirmed that at concentrations as low as 4 μg/mL (2 MIC), all Mtb cells were killed within 96 hours. This demonstrates both time-dependent and concentration-dependent bactericidal effects .

- Morphological Changes : Microscopic analysis revealed that treatment with the compound led to significant morphological alterations in Mtb, including changes in cell shape and staining properties. These changes are indicative of cell wall damage caused by oxidative stress .

- Potential for Drug Development : Given its strong activity and favorable selectivity index, there is potential for developing this compound into a novel anti-tubercular drug. Further research is needed to explore its pharmacokinetics and long-term efficacy in vivo .

Comparison with Similar Compounds

Structural Isomers of Dimethylbutanoic Acid

2,2-Dimethylbutanoic Acid (CAS: 1070-83-3, C₆H₁₂O₂) and 3,3-dimethylbutanoic acid (CAS: 767-09-9, C₆H₁₂O₂) are positional isomers of the target compound. Key differences include:

| Property | 4-(Tert-butoxy)-2,2-dimethylbutanoic Acid | 2,2-Dimethylbutanoic Acid | 3,3-Dimethylbutanoic Acid |

|---|---|---|---|

| Molecular Weight | 217.26 g/mol | 116.16 g/mol | 116.16 g/mol |

| Vaporization Enthalpy | N/A | 59.4 ± 0.3 kJ/mol | 63.6 ± 0.9 kJ/mol |

| Key Functional Groups | Tert-butoxy, carboxylic acid | Carboxylic acid | Carboxylic acid |

| Applications | Prodrug synthesis, peptide intermediates | Flavoring agents, solvents | Polymer additives |

The tert-butoxy group in the target compound significantly increases steric hindrance and lipophilicity compared to its simpler isomers, reducing volatility (as inferred from higher molecular weight) and enhancing metabolic stability .

Ester Derivatives

Esters of 2,2-dimethylbutanoic acid, such as 3-phenylpropan-1-yl 2,2-dimethylbutanoate (), demonstrate distinct reactivity due to the ester functional group. Key contrasts:

| Property | This compound | 3-Phenylpropan-1-yl 2,2-dimethylbutanoate |

|---|---|---|

| Functional Group | Carboxylic acid | Ester |

| Synthesis Method | HPLC purification | Steglich esterification |

| Reactivity | Acid-catalyzed hydrolysis | Base-catalyzed hydrolysis |

| Applications | Drug intermediates | Fragrances, natural product mimics |

The ester analog lacks the tert-butoxy group, resulting in lower steric protection and faster hydrolysis rates, limiting its utility in sustained-release applications .

Amino-Functionalized Analogs

Compounds like 4-((tert-butoxycarbonyl)(methyl)amino)butanoic acid (CAS: 94994-39-5, C₁₀H₁₉NO₄) and 2-([(tert-butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid (CAS: 1505260-39-8) share the tert-butoxycarbonyl (Boc) group but differ in substitution:

| Property | This compound | 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid |

|---|---|---|

| Functional Groups | Tert-butoxy, carboxylic acid | Boc-protected amine, carboxylic acid |

| Molecular Weight | 217.26 g/mol | 217.26 g/mol |

| Key Applications | Prodrugs | Peptide coupling, PROTACs |

| Stability | High (steric shielding) | Moderate (amine deprotection under acidic conditions) |

The Boc-protected amino analog is more versatile in peptide synthesis but requires acidic conditions for deprotection, which may limit compatibility with acid-sensitive substrates .

Pharmacologically Active Derivatives

The patent EP 3 666 787 A1 () describes tert-butyl 4-(4-(benzyloxy)-3-((tert-butoxycarbonyl)(methyl)amino)-2-methyl-4-oxobutan-2-yl)benzoate, a complex ester derivative. Comparison highlights:

| Property | This compound | Tert-Butyl Benzoate Derivative |

|---|---|---|

| Molecular Complexity | Moderate | High (multiple substituents) |

| Synthetic Yield | Up to 89% | 58–60% |

| Application Focus | Intermediates | Kinase inhibitors, PROTACs |

The benzoate derivative’s extended aromatic system enhances binding to hydrophobic enzyme pockets, but its synthesis requires multi-step protocols with lower yields .

Preparation Methods

General Synthetic Strategy

4-(Tert-butoxy)-2,2-dimethylbutanoic acid is a sterically hindered carboxylic acid derivative characterized by a tert-butoxy substituent on the fourth carbon of a 2,2-dimethylbutanoic acid skeleton. The synthetic approach typically involves:

- Formation of the 2,2-dimethylbutanoic acid core.

- Introduction or protection of the hydroxyl group as a tert-butoxy moiety.

- Functional group transformations under controlled conditions to preserve the tert-butyl ether functionality.

Preparation via Esterification and Protection Reactions

A common method to prepare tert-butyl ethers involves the protection of hydroxyl groups using tert-butyl carbonate derivatives or tert-butanol under acidic conditions. The preparation of this compound can be approached by:

- Starting from 2,2-dimethylbutanoic acid or its derivatives.

- Conversion of the hydroxyl group at the 4-position into a tert-butoxy group using tert-butyl carbonate reagents or tert-butyl halides in the presence of bases or acid catalysts.

For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate synthesis demonstrates the use of tert-butyl carbonate reagents for tert-butoxy group installation under mild conditions with potassium carbonate as a base and DMAP as a catalyst in tetrahydrofuran solvent at low temperature (0 °C). Although this example is for a pyridine derivative, the methodology is adaptable for aliphatic systems like this compound.

Specific Preparation Methods and Reaction Conditions

This approach minimizes side reactions and preserves the acid functionality while introducing the tert-butoxy group.

Alternative Synthetic Routes

Though direct synthetic routes for this compound are limited in the literature, analogous compounds with tert-butyl protection have been synthesized via:

- Hydrogenation and catalytic reduction methods: For example, reduction of keto intermediates to hydroxyl derivatives followed by tert-butyl protection.

- Use of lithium diisopropylamide (LDA) for enolate formation: Followed by reaction with tert-butyl esters or carbonate derivatives to install tert-butoxy groups.

- Multi-component domino reactions: For constructing sterically hindered pyrrolidines with tert-butyl substituents, which could inspire similar strategies for the target acid.

These methods highlight the importance of controlling steric hindrance and reaction conditions to achieve the desired tert-butoxy substitution without compromising the acid group.

Analytical Data and Reaction Monitoring

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress, visualization under UV light.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the tert-butoxy group's presence and the acid moiety integrity.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Characteristic bands for tert-butyl ethers and carboxylic acids (e.g., C=O stretch around 1700 cm^-1, C-O stretch around 1100 cm^-1).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Tert-butyl carbonate protection | tert-Butyl carbonate, K2CO3, DMAP, THF, 0 °C | Mild, high yield, selective | Requires careful temperature control | Limited to substrates with free hydroxyl group |

| Esterification followed by protection | Acid derivatives, tert-butanol, acid catalyst | Simple, scalable | Potential acid-catalyzed side reactions | May require protection of acid group |

| Reduction and protection sequence | LDA, ethyl pivalate, MnO2 oxidation | Enables installation of tert-butoxy group on complex intermediates | Suitable for sensitive substrates | Multi-step, requires inert atmosphere |

Research Findings and Practical Considerations

- The use of tert-butyl carbonate reagents for tert-butoxy group installation is a green and efficient method, offering high yields and easy purification.

- Reaction temperature control is critical to avoid decomposition or side reactions.

- Recovery and reuse of tert-butyl carbonate carriers are feasible with high recovery rates (~95%), enhancing sustainability.

- Protection strategies must be compatible with the acid functionality to prevent esterification or hydrolysis.

- Analytical techniques are essential for confirming the structure and purity of the final product.

Q & A

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Methodological Answer : Enantiomeric purity is critical for receptor-binding studies. Synthesize chiral derivatives using asymmetric catalysis (e.g., Evans’ oxazolidinones) and validate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Test activity in vitro using enzyme inhibition assays (e.g., COX-2 or ACE) to correlate stereochemistry with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.